

# A Comparative Guide to the Standardization of Potassium Permanganate using Sodium Oxalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: sodium oxalic acid

Cat. No.: B148030

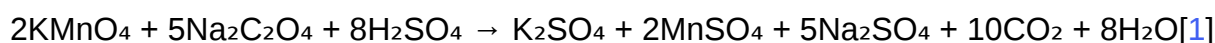
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This guide provides a comprehensive comparison and detailed protocol for the standardization of potassium permanganate ( $\text{KMnO}_4$ ) solutions using sodium oxalate ( $\text{Na}_2\text{C}_2\text{O}_4$ ) as a primary standard. This redox titration is a fundamental analytical procedure for accurately determining the concentration of permanganate solutions, which are widely used as oxidizing agents in various chemical analyses.

## Principle of the Method

The standardization of potassium permanganate with sodium oxalate is based on a redox reaction carried out in an acidic medium, typically with sulfuric acid. In this reaction, oxalate ions ( $\text{C}_2\text{O}_4^{2-}$ ) are oxidized to carbon dioxide ( $\text{CO}_2$ ), while permanganate ions ( $\text{MnO}_4^-$ ) are reduced to manganese(II) ions ( $\text{Mn}^{2+}$ ).<sup>[1][2]</sup> The reaction is represented by the following balanced chemical equation:



Potassium permanganate serves as its own indicator, as the intense purple color of the  $\text{MnO}_4^-$  ion disappears as it is reduced to the colorless  $\text{Mn}^{2+}$  ion.<sup>[2][3]</sup> The endpoint of the titration is reached when a faint, persistent pink color remains in the solution, indicating a slight excess of unreacted  $\text{KMnO}_4$ .<sup>[1][4]</sup>

## Experimental Considerations

Several factors are critical for the successful standardization of potassium permanganate with sodium oxalate:

- **Temperature:** The reaction between permanganate and oxalate is initially slow at room temperature.<sup>[5]</sup> Therefore, the solution is typically heated to 55-60°C to ensure a sufficiently rapid reaction rate.<sup>[5][6]</sup> Some procedures recommend heating to as high as 70-90°C.<sup>[1][7]</sup>
- **Acidity:** The titration must be performed in a strongly acidic solution. Sulfuric acid is used to provide the necessary hydrogen ions (H<sup>+</sup>) for the reduction of the permanganate ion.<sup>[2][8]</sup> Insufficient acidity can lead to the formation of a brown precipitate of manganese dioxide (MnO<sub>2</sub>), which will interfere with the accuracy of the titration.<sup>[2]</sup>
- **Rate of Titration:** Initially, the permanganate solution should be added slowly, as the reaction is autocatalytic, meaning the Mn<sup>2+</sup> ions produced catalyze the reaction.<sup>[8]</sup> Once some Mn<sup>2+</sup> has been formed, the rate of reaction increases, and the permanganate can be added more rapidly until the endpoint is near, at which point it should be added dropwise.<sup>[5]</sup>

## Experimental Protocols

Below are detailed protocols for the preparation of the necessary solutions and the standardization procedure itself.

### Preparation of 0.1 N Potassium Permanganate Solution

- **Weighing:** Accurately weigh approximately 3.2 g of potassium permanganate.<sup>[1][2][9]</sup>
- **Dissolving:** Transfer the KMnO<sub>4</sub> to a 1-liter beaker and add approximately 1000 mL of distilled water.<sup>[10]</sup>
- **Heating:** Gently heat the solution to boiling on a water bath for about an hour to oxidize any organic matter present in the water.<sup>[9][10]</sup>
- **Standing:** Cover the beaker and allow the solution to stand for at least 2 days in the dark to allow for the complete oxidation of impurities and the settling of any manganese dioxide.<sup>[2][4][9]</sup>

- Filtration: Filter the solution through a sintered glass funnel or glass wool to remove any precipitated  $\text{MnO}_2$ .<sup>[2][4][9]</sup> Do not use filter paper, as it will react with the permanganate.<sup>[2]</sup>
- Storage: Store the standardized solution in a clean, dark, glass-stoppered bottle to prevent decomposition.<sup>[2][4][10]</sup>

## Preparation of 0.1 N Sodium Oxalate Primary Standard Solution

- Drying: Dry a sample of pure sodium oxalate at 105-110°C for at least 2 hours and then cool it in a desiccator.<sup>[1]</sup>
- Weighing: Accurately weigh approximately 6.7 g of the dried sodium oxalate.<sup>[1]</sup> For a 250 mL solution, use approximately 1.675 g.<sup>[11]</sup>
- Dissolving: Quantitatively transfer the weighed sodium oxalate to a 1000 mL volumetric flask. Add about 500 mL of distilled water and swirl to dissolve the solid completely.<sup>[1]</sup>
- Dilution: Once dissolved, dilute the solution to the 1000 mL mark with distilled water and mix thoroughly.

## Standardization Procedure

- Pipetting: Pipette a precise volume (e.g., 20.00 mL or 25.00 mL) of the standard 0.1 N sodium oxalate solution into a clean 250 mL conical flask.
- Acidification: Add approximately 10 mL of dilute (1:1) sulfuric acid to the conical flask.<sup>[12]</sup>
- Heating: Gently heat the solution in the flask to a temperature of 55-60°C.<sup>[5]</sup>
- Titration: Titrate the hot oxalate solution with the potassium permanganate solution from a burette. Add the permanganate solution slowly at first, allowing each drop to be decolorized before adding the next. The rate of addition can be increased as the reaction proceeds.
- Endpoint: Continue the titration until a faint, permanent pink color persists for at least 30 seconds after swirling the flask.<sup>[1][4]</sup> This indicates the endpoint.
- Replication: Repeat the titration at least two more times to obtain concordant results.

## Data Presentation

The following tables summarize the key quantitative data associated with this standardization.

### Table 1: Reagent Preparation

Reagent	Molecular Weight (g/mol)	Equivalent Weight (g/eq)	Mass for 1000 mL of 0.1 N Solution (g)
Potassium Permanganate (KMnO <sub>4</sub> )	158.03	31.606	~3.2
Sodium Oxalate (Na <sub>2</sub> C <sub>2</sub> O <sub>4</sub> )	134.00	67.00	6.700

### Table 2: Typical Experimental Data for Standardization of ~0.1 N KMnO<sub>4</sub>

Titration	Volume of 0.1000 N Na <sub>2</sub> C <sub>2</sub> O <sub>4</sub> (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO <sub>4</sub> used (mL)
1	25.00	0.10	24.90	24.80
2	25.00	24.90	49.65	24.75
3	25.00	0.25	25.02	24.77
Average	24.77			

### Table 3: Calculation of Normality of KMnO<sub>4</sub>

The normality of the potassium permanganate solution can be calculated using the following formula:

$$N_1V_1 = N_2V_2$$

Where:

- $N_1$  = Normality of the  $\text{KMnO}_4$  solution
- $V_1$  = Volume of the  $\text{KMnO}_4$  solution used
- $N_2$  = Normality of the  $\text{Na}_2\text{C}_2\text{O}_4$  solution
- $V_2$  = Volume of the  $\text{Na}_2\text{C}_2\text{O}_4$  solution taken

Example Calculation (using average data from Table 2):

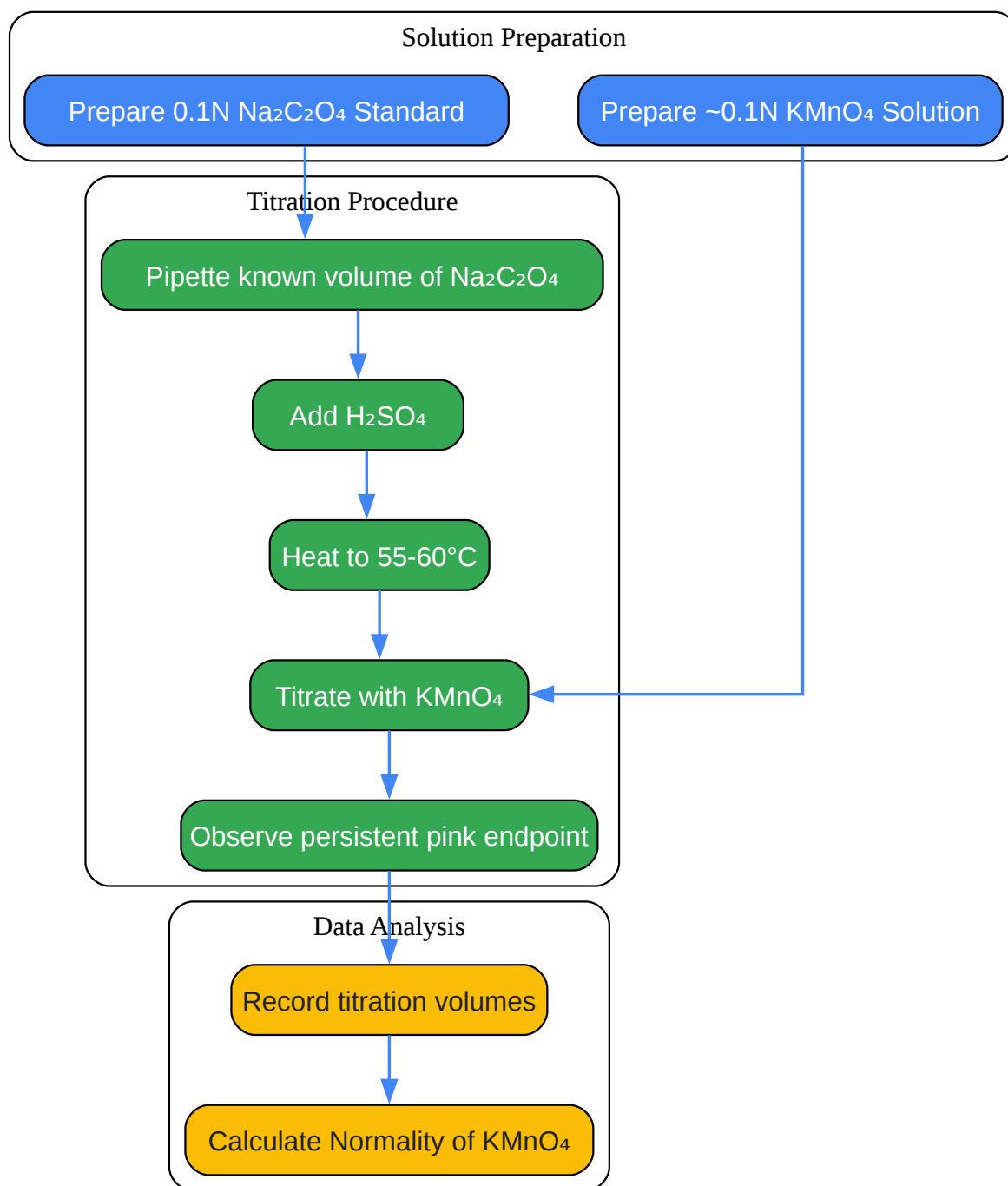
$$N_1 * 24.77 \text{ mL} = 0.1000 \text{ N} * 25.00 \text{ mL}$$

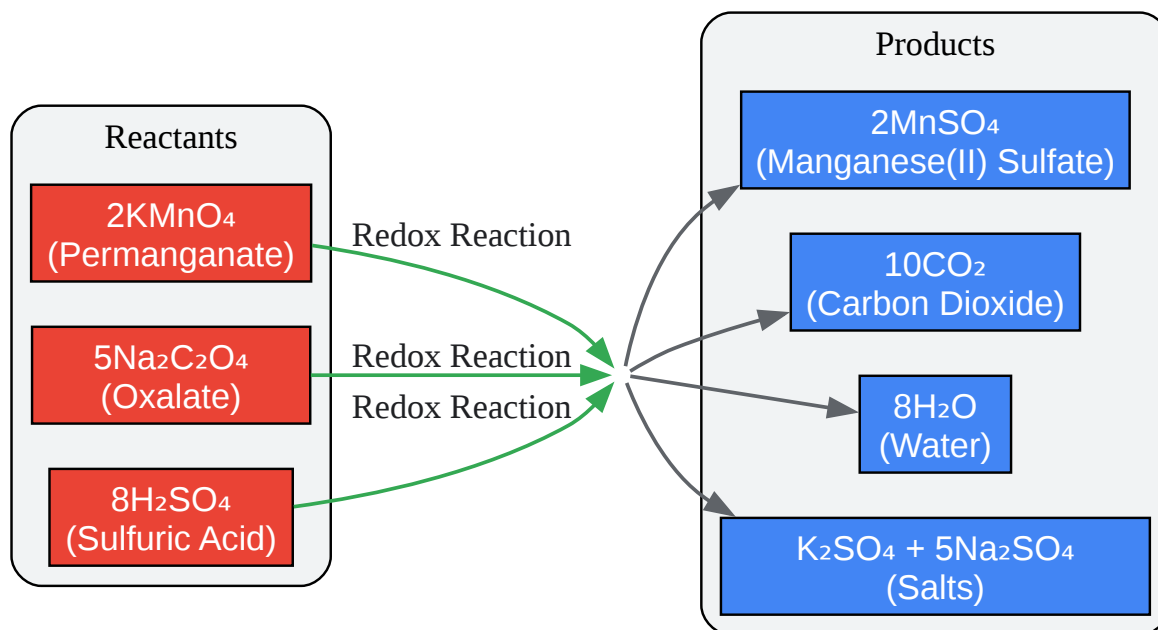
$$N_1 = (0.1000 \text{ N} * 25.00 \text{ mL}) / 24.77 \text{ mL}$$

$$N_1 = 0.1009 \text{ N}$$

## Visualizations

## Experimental Workflow





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- To cite this document: BenchChem. [A Comparative Guide to the Standardization of Potassium Permanganate using Sodium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148030#sodium-oxalate-vs-potassium-permanganate-standardization>]

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